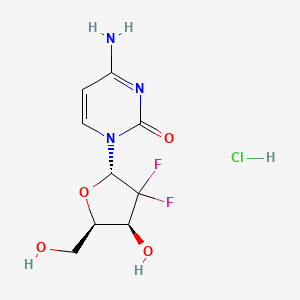
6-Hydroxy Dopa HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-DL-DOPA is an allosteric inhibitor of RAD52, which inhibits RAD52 binding to single-strand DNA binding domains . It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It is also an inhibitor of APE1 (apurinic/apyrimidinic endonuclease), a nuclease crucial for the DNA base excision repair pathway .
Molecular Structure Analysis
The empirical formula of 6-Hydroxy-DL-DOPA is C9H11NO5 . Its molecular weight is 213.19 . The SMILES string representation is NC(Cc1cc(O)c(O)cc1O)C(O)=O .Chemical Reactions Analysis
6-Hydroxydopamine, a neurotoxin that selectively destroys catecholaminergic nerves in sympathetically innervated tissues, is rapidly autoxidised to yield potentially toxic products and reactive oxygen species .Physical and Chemical Properties Analysis
6-Hydroxy-DL-DOPA is a powder that is off-white in color . It is soluble to 100 mM in 1M HCl . It should be stored at -20°C .Scientific Research Applications
Parkinson's Disease and Dopaminergic Neuron Degeneration
6-OHDA is used to create animal models that mimic the dopaminergic neuron degeneration seen in PD. This application has provided insights into the compensatory mechanisms that may occur following dopaminergic neuron loss, such as increased dopamine turnover, which can both alleviate symptoms and potentially contribute to disease progression (Zigmond, Hastings, & Perez, 2002). Additionally, the development of these animal models has led to critical evaluations of PD etiology, treatment, and the progressive loss of dopamine (DA) neurons, highlighting the need for a multifaceted approach to mimic human pathology accurately (Carvey, Punati, & Newman, 2006).
Neurotoxic Effects and Oxidative Stress
Studies have utilized 6-OHDA to investigate the neurotoxic effects of dopamine itself and the role of oxidative stress in PD. Research findings suggest that oxidative stress, exemplified by the action of 6-OHDA on dopamine neurons, plays a significant role in the disease's development. These insights have been instrumental in understanding the mechanisms underlying PD and in exploring potential therapeutic targets (Reader & Dewar, 1999).
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), related to 6-OHDA, have been studied for their antioxidant properties, elucidating the structure-activity relationships critical for their antioxidant activity. This research has implications for developing new antioxidant compounds for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Therapeutic Applications and Neuroregeneration
Research on 6-OHDA's effects has extended to therapeutic applications, such as the use of grafted immortalized dopamine neurons in animal models of parkinsonism. This approach aims to address the dopamine deficiency characteristic of PD by providing a potential avenue for cell replacement therapy. Such studies offer hope for developing novel treatments that could alleviate symptoms or halt the progression of neurodegenerative diseases (Prasad et al., 1998).
Mechanism of Action
Target of Action
6-Hydroxy Dopa HCl, also known as 6-hydroxydopamine, primarily targets noradrenergic nerves . It is a highly selective neurotoxin . It also targets the DNA repair proteins APE1 (apurinic/apyrimidinic endonuclease) and RAD52 . APE1 is a nuclease crucial for the DNA base excision repair pathway .
Mode of Action
This compound interacts with its targets in several ways. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains . It also inhibits the repair-function activity of APE1 . In the nervous system, it destroys axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .
Biochemical Pathways
The compound affects several biochemical pathways. It is known to induce Parkinson’s disease in animal models by causing the degeneration of dopaminergic midbrain neurons, resulting in dopamine depletion . It also inhibits the DNA base excision repair pathway by blocking the function of APE1 .
Pharmacokinetics
It is known that the compound is relatively unstable and can undergo autoxidation under certain experimental conditions . This can result in the production of reactive oxygen species, mainly superoxide and hydrogen peroxide .
Result of Action
The action of this compound leads to several molecular and cellular effects. It can produce a chemical sympathectomy by destroying noradrenergic nerves . It also selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . In the central nervous system, it predominantly produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s instability and propensity for autoxidation can be affected by the experimental conditions . Additionally, the compound’s neurotoxic effects can be influenced by the age of the organism, with different effects observed when administered to perinatal versus adult animals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Hydroxy Dopa Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of APE1 (apurinic/apyrimidinic endonuclease) repair-function activity . APE1 is a nuclease crucial for the DNA base excision repair pathway . Furthermore, 6-Hydroxy Dopa Hydrochloride also blocks RAD52 (DNA repair protein) single-stranded DNA binding domain .
Cellular Effects
6-Hydroxy Dopa Hydrochloride has significant effects on various types of cells and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Hydroxy Dopa Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains .
Temporal Effects in Laboratory Settings
The effects of 6-Hydroxy Dopa Hydrochloride change over time in laboratory settings. It has been observed that the sympathetic nervous system fully regenerates to reinnervate the periphery in approximately 6 weeks .
Dosage Effects in Animal Models
The effects of 6-Hydroxy Dopa Hydrochloride vary with different dosages in animal models. High doses of 6-Hydroxy Dopa Hydrochloride can produce near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum .
Metabolic Pathways
6-Hydroxy Dopa Hydrochloride is involved in several metabolic pathways. Under acidic conditions, 6-Hydroxy Dopa Hydrochloride can be hydroxylated to 6-hydroxy-DOPA (TOPA) and further oxidized to TOPA-quinone .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Hydroxy Dopa HCl involves the conversion of L-Dopa to 6-Hydroxy Dopa, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "L-Dopa", "Sodium periodate", "Sodium metabisulfite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "L-Dopa is oxidized to 6-Hydroxy Dopa using sodium periodate in the presence of sodium metabisulfite.", "The resulting mixture is then treated with sodium hydroxide to form the free base of 6-Hydroxy Dopa.", "Hydrochloric acid is added to the free base to form the hydrochloride salt of 6-Hydroxy Dopa.", "The product is then isolated and purified through recrystallization." ] } | |
CAS No. |
68463-64-9 |
Molecular Formula |
C9H12ClNO5 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |
InChI Key |
BFABEGDECPTTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


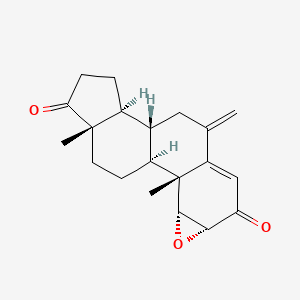
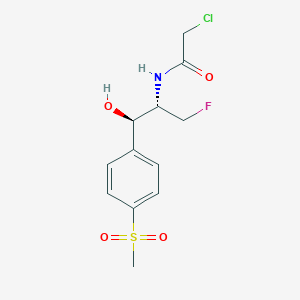
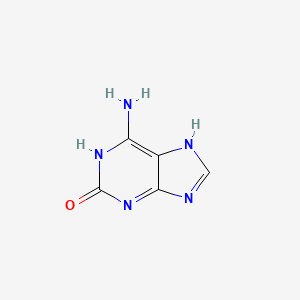
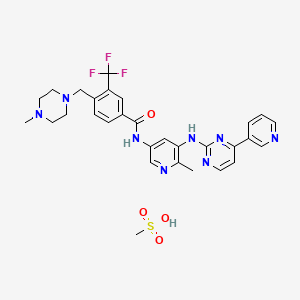
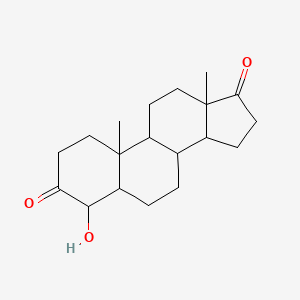
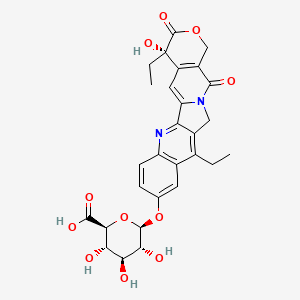
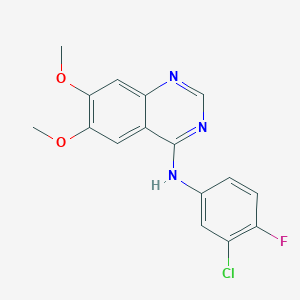
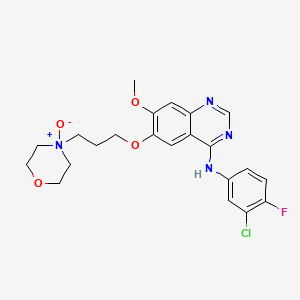

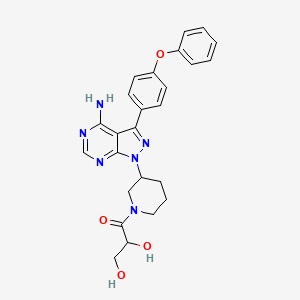
![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
